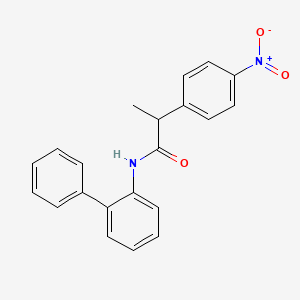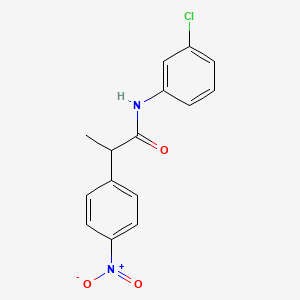![molecular formula C19H29NO6 B4074586 1-[3-(2-methoxy-4-methylphenoxy)propyl]azepane oxalate](/img/structure/B4074586.png)
1-[3-(2-methoxy-4-methylphenoxy)propyl]azepane oxalate
Vue d'ensemble
Description
1-[3-(2-methoxy-4-methylphenoxy)propyl]azepane oxalate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is known to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes. In
Applications De Recherche Scientifique
1-[3-(2-methoxy-4-methylphenoxy)propyl]azepane oxalate has been used in various scientific research applications, including studies on neurotransmitter receptors, ion channels, and G protein-coupled receptors. This compound has been shown to modulate the activity of these targets, making it a valuable tool for studying their function and regulation. Additionally, this compound has been used in studies on pain, anxiety, and addiction, as it has been shown to have anxiolytic and analgesic effects.
Mécanisme D'action
The mechanism of action of 1-[3-(2-methoxy-4-methylphenoxy)propyl]azepane oxalate involves its interaction with specific targets in the body, such as neurotransmitter receptors and ion channels. This compound has been shown to modulate the activity of these targets, leading to changes in cellular signaling and physiological processes. Additionally, this compound has been shown to have an effect on the release and uptake of neurotransmitters, further contributing to its mechanism of action.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including modulation of neurotransmitter release and uptake, changes in cellular signaling, and analgesic and anxiolytic effects. This compound has been shown to have an effect on the activity of various targets in the body, leading to changes in physiological processes such as pain perception and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[3-(2-methoxy-4-methylphenoxy)propyl]azepane oxalate in lab experiments is its ability to modulate the activity of specific targets, making it a valuable tool for studying their function and regulation. Additionally, this compound has been shown to have analgesic and anxiolytic effects, making it useful in studies on pain and anxiety. However, one limitation of using this compound is its potential for off-target effects, which can complicate data interpretation and make it difficult to draw conclusions about the specific target being studied.
Orientations Futures
There are many future directions for research on 1-[3-(2-methoxy-4-methylphenoxy)propyl]azepane oxalate. One potential area of study is its use in the treatment of pain and anxiety disorders, as it has been shown to have analgesic and anxiolytic effects. Additionally, this compound could be used to study the function and regulation of specific targets in the body, such as neurotransmitter receptors and ion channels. Further research could also focus on developing more specific analogs of this compound, which could have improved selectivity and reduced off-target effects.
Propriétés
IUPAC Name |
1-[3-(2-methoxy-4-methylphenoxy)propyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.C2H2O4/c1-15-8-9-16(17(14-15)19-2)20-13-7-12-18-10-5-3-4-6-11-18;3-1(4)2(5)6/h8-9,14H,3-7,10-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKYPFGQIPARNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCCCCC2)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(2-bromo-4-chlorophenoxy)propyl]azepane oxalate](/img/structure/B4074517.png)

![1-[2-(4-nitrophenoxy)ethyl]azepane oxalate](/img/structure/B4074524.png)
![1-[3-(2-biphenylyloxy)propyl]piperazine oxalate](/img/structure/B4074526.png)

![3-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4074538.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074546.png)
![1-[2-(3-isopropylphenoxy)ethyl]azepane oxalate](/img/structure/B4074551.png)
![N-(2-Azepan-1-yl-2-oxo-ethyl)-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methanesulfonamide](/img/structure/B4074552.png)
![1-[2-(4-nitrophenyl)propanoyl]indoline](/img/structure/B4074564.png)
![1-[2-(4-biphenylyloxy)ethyl]azepane oxalate](/img/structure/B4074567.png)
![3-(4-methylphenyl)-5-[1-(4-nitrophenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B4074587.png)
![N-allyl-N-[2-(2-allyl-6-chlorophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074590.png)
![2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-mesitylacetamide](/img/structure/B4074597.png)